Benzyl 1-oxo-2-[3-(propan-2-yloxy)propyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate
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Overview
Description
BENZYL 4-OXO-3-[3-(PROPAN-2-YLOXY)PROPYL]-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLATE is a complex organic compound with a unique tricyclic structure. This compound is characterized by the presence of multiple functional groups, including an oxo group, an isopropoxy group, and a carboxylate group. Its intricate structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 4-OXO-3-[3-(PROPAN-2-YLOXY)PROPYL]-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
- Formation of the tricyclic core through a series of cyclization reactions.
- Introduction of the oxo group via oxidation reactions.
- Attachment of the isopropoxy group through etherification.
- Formation of the carboxylate group through esterification.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts to enhance reaction rates and the implementation of continuous flow processes to increase efficiency.
Chemical Reactions Analysis
Types of Reactions
BENZYL 4-OXO-3-[3-(PROPAN-2-YLOXY)PROPYL]-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The isopropoxy group can be substituted with other alkoxy groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Alkyl halides and strong bases are typically used for substitution reactions.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted ethers, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
BENZYL 4-OXO-3-[3-(PROPAN-2-YLOXY)PROPYL]-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of BENZYL 4-OXO-3-[3-(PROPAN-2-YLOXY)PROPYL]-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
ISOPROPYL 3-BENZYL-4-OXO-10-OXA-3-AZATRICYCLO[5.2.1.0~1,5~]DEC-8-ENE-6-CARBOXYLATE: A structurally similar compound with an isopropyl group instead of a propan-2-yloxy group.
4-OXO-3-[3-(PROPAN-2-YLOXY)PROPYL]-10-OXA-3-AZATRICYCLO[5.2.1.0~1,5~]DEC-8-ENE-6-CARBOXYLATE: Lacks the benzyl group present in the target compound.
Uniqueness
The presence of the benzyl group and the specific arrangement of functional groups in BENZYL 4-OXO-3-[3-(PROPAN-2-YLOXY)PROPYL]-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLATE contributes to its unique chemical and biological properties, distinguishing it from similar compounds.
Properties
Molecular Formula |
C22H27NO5 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
benzyl 4-oxo-3-(3-propan-2-yloxypropyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylate |
InChI |
InChI=1S/C22H27NO5/c1-15(2)26-12-6-11-23-14-22-10-9-17(28-22)18(19(22)20(23)24)21(25)27-13-16-7-4-3-5-8-16/h3-5,7-10,15,17-19H,6,11-14H2,1-2H3 |
InChI Key |
HBKFWZAUGLVAIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCN1CC23C=CC(O2)C(C3C1=O)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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